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molecular formula C14H12F4O5 B3313808 Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate CAS No. 94695-49-5

Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate

Cat. No. B3313808
M. Wt: 336.23 g/mol
InChI Key: WNSKAEJGWQCOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04556658

Procedure details

24.g of magnesium turnings are suspended in 50 ml of anhydrous ethanol. 5 ml of carbon tetrachloride are added, and, when the reaction has started, a mixture of 160 g of diethyl malonate, 100 ml of absolute ethanol and 400 ml of anhydrous toluene is added dropwise at 50°-60° C. Thereafter, the mixture is heated to 50°-60° C. for a further hour, and cooled to -5° C. to -10° C. with dry ice acetone, and a solution of 212.5 g of 2,3,4,5-tetrafluorobenzoyl chloride (1) in 80 ml of absolute toluene is slowly added dropwise at this temperature. The mixture is stirred for 1 hour at 0° to -5° C., and is allowed to reach room temperature overnight, and a mixture of 400 ml of ice water and 25 ml of concentrated sulphuric acid is allowed to run in whilst cooling with ice. The phases are separated, and extraction with toluene is repeated twice. The combined toluene solutions are washed with saturated NaCl solution and dried with Na2SO4, and the solvent is stripped off in vacuo. 335 g of diethyl 2,3,4,5-tetra-fluorobenzoylmalonate (3) are obtained as a crude product.
[Compound]
Name
24.g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
160 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
[Compound]
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
212.5 g
Type
reactant
Reaction Step Six
Quantity
80 mL
Type
solvent
Reaction Step Six
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Seven
Quantity
25 mL
Type
reactant
Reaction Step Seven
Quantity
50 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Mg].[C:2]([O:10][CH2:11][CH3:12])(=[O:9])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[F:13][C:14]1[C:22]([F:23])=[C:21]([F:24])[C:20]([F:25])=[CH:19][C:15]=1[C:16](Cl)=[O:17].S(=O)(=O)(O)O>C(O)C.C1(C)C=CC=CC=1.C(Cl)(Cl)(Cl)Cl>[F:13][C:14]1[C:22]([F:23])=[C:21]([F:24])[C:20]([F:25])=[CH:19][C:15]=1[C:16]([CH:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[C:2]([O:10][CH2:11][CH3:12])=[O:9])=[O:17]

Inputs

Step One
Name
24.g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Four
Name
Quantity
160 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
212.5 g
Type
reactant
Smiles
FC1=C(C(=O)Cl)C=C(C(=C1F)F)F
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Seven
Name
ice water
Quantity
400 mL
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Eight
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 1 hour at 0° to -5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise at 50°-60° C
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the mixture is heated to 50°-60° C. for a further hour
WAIT
Type
WAIT
Details
to reach room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooling with ice
CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
extraction with toluene
WASH
Type
WASH
Details
The combined toluene solutions are washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C(=O)C(C(=O)OCC)C(=O)OCC)C=C(C(=C1F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 335 g
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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